molecular formula C10H6Br2N4O2S B254201 4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one

4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one

Katalognummer B254201
Molekulargewicht: 406.06 g/mol
InChI-Schlüssel: DBMQGCHVJDCWHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one, commonly known as Br-DHT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Br-DHT has been studied extensively for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, Br-DHT has been shown to inhibit the growth of prostate cancer cells by targeting androgen receptors. In neuroscience, Br-DHT has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, Br-DHT has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.

Wirkmechanismus

Br-DHT exerts its effects by binding to androgen receptors and inhibiting their activity. This leads to a decrease in the growth and proliferation of prostate cancer cells. In neuroscience, Br-DHT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, Br-DHT modulates the immune response by regulating the activity of immune cells.
Biochemical and Physiological Effects:
Br-DHT has been shown to have a range of biochemical and physiological effects. In prostate cancer cells, Br-DHT inhibits the activity of androgen receptors, leading to a decrease in cell growth and proliferation. In the brain, Br-DHT has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. In the immune system, Br-DHT modulates the activity of immune cells, leading to a regulation of the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

Br-DHT has several advantages for lab experiments, including its high potency and specificity for androgen receptors. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing.

Zukünftige Richtungen

There are several future directions for research on Br-DHT. In cancer research, further studies are needed to determine the potential of Br-DHT as a therapeutic agent for prostate cancer. In neuroscience, more research is needed to determine the potential of Br-DHT in the treatment of neurodegenerative diseases. In immunology, further studies are needed to determine the potential of Br-DHT in the treatment of autoimmune diseases. Additionally, more research is needed to determine the safety and toxicity of Br-DHT and to optimize its dosing for potential therapeutic use.
Conclusion:
In conclusion, Br-DHT is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Br-DHT as a therapeutic agent in cancer, neurodegenerative diseases, and autoimmune diseases.

Synthesemethoden

Br-DHT is synthesized by reacting 3,5-dibromo-4-hydroxybenzaldehyde with cyclohexanone in the presence of ammonium acetate to form 3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene. The resulting compound is then reacted with methylamine and ammonium thiocyanate to form Br-DHT.

Eigenschaften

Produktname

4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one

Molekularformel

C10H6Br2N4O2S

Molekulargewicht

406.06 g/mol

IUPAC-Name

4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H6Br2N4O2S/c11-6-1-5(2-7(12)9(6)18)3-14-16-8(17)4-13-15-10(16)19/h1-4,14H,(H,15,19)

InChI-Schlüssel

DBMQGCHVJDCWHA-UHFFFAOYSA-N

Isomerische SMILES

C1=C(C(=O)C(=CC1=CNN2C(=O)C=NNC2=S)Br)Br

SMILES

C1=C(C(=O)C(=CC1=CNN2C(=O)C=NNC2=S)Br)Br

Kanonische SMILES

C1=C(C(=O)C(=CC1=CNN2C(=O)C=NNC2=S)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.